Deazaflavin
Overview
Description
Deazaflavin is a flavin in which one nitrogen has been replaced by carbon . It’s an important analogue of the naturally occurring flavins: riboflavin, flavin mononucleotide (FMN), and flavin adenine dinucleotide (FAD) . It’s known to boost the body’s production of NAD+, a coenzyme that plays a vital role in energy metabolism and cellular repair .
Synthesis Analysis
Deazaflavins can be synthesized from the viewpoints of synthetic organic chemistry . Polymers containing 5-deazaflavins as functional groups have been made through binding a polystyrene to the 3-position of 5-deazaflavins by a methylene linkage . A convenient synthesis of FO was achieved by improving the redox stability of synthetic intermediates containing a polar, electron-rich aminophenol fragment .Molecular Structure Analysis
This compound has a molecular formula of C11H7N3O2 . The N-5 atom of the isoalloxazine ring of riboflavin is replaced by a carbon atom in deazaflavins . This structural change distinguishes it from its riboflavin counterpart and gives it unique chemical properties .Physical and Chemical Properties Analysis
Deazaflavins have unique electrochemical and photochemical properties . They have a more negative redox potential than NAD(P)+ . They lack the single electron reactivity with O2 of riboflavin-derived coenzymes (FMN and FAD) .Scientific Research Applications
Photocatalytic Properties for Enzyme Regeneration
Deazaflavins are explored for their potential in the direct regeneration of oxidoreductases, particularly monooxygenases. Their O2-stability in reduced forms is a significant attribute, which enhances their utility in photoenzymatic reaction systems. This exploration has broadened our understanding of deazaflavins' photochemical properties and their application scope in enzyme regeneration (van Schie et al., 2018).
Catalyzing Photoreduction of Biological Compounds
Deazaflavins are potent catalysts in the photoreduction of flavoproteins and other biological compounds. They act through a mechanism involving the generation of unstable, strongly reducing radicals. This capability extends to a range of redox proteins, offering a novel method to reduce not only flavoproteins but also various other proteins (Massey & Hemmerich, 1978).
Enhancement of Metabolic Flexibility in Microorganisms
5-Deazaflavin cofactors significantly enhance the metabolic flexibility of microorganisms by facilitating challenging enzymatic redox reactions. Their distinct electrochemical and photochemical properties, due to the substitution of N-5 of the isoalloxazine ring, make them biologically useful. They play a central role in methanogenic archaea and in the transformation of a wide range of substrates in bacteria, affecting processes like substrate oxidation and oxygen detoxification (Greening et al., 2016).
Role in Biosynthesis of Nucleotides and Amino Acids
Research on Methanobacterium thermoautotrophicum has shed light on the biosynthesis pathways of deazaflavins, along with flavins and ribonucleotides. The study provided insights into the derivation of various components of deazaflavins, contributing to our understanding of the biosynthesis of these complex molecules (Eisenreich et al., 1991).
Potential Applications in Biotechnology
The unusual deazaflavin coenzyme F420, found in a variety of organisms and environments, has potential applications in biocatalysis and bioremediation. Advances in the production and utilization of F420 highlight the growing interest and potential for research in this area, opening new avenues for industrial applications (Taylor et al., 2013).
Activation of Cellular Processes
This compound derivatives have been synthesized and evaluated for their biological activity in cells, particularly in stabilizing and activating p53, a crucial protein in cancer biology. These findings suggest their potential as low molecular weight inhibitors in tumors (Wilson et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Deazaflavins have high potential for the biocatalytic production of valuable compounds . The results show that bacterial and eukaryotic hosts can be engineered to produce the functional deazaflavin cofactor mimic FOP . The reductive power of excited this compound semiquinones can be used in photocatalytic reductive chemistry .
Properties
IUPAC Name |
1H-pyrimido[4,5-b]quinoline-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c15-10-7-5-6-3-1-2-4-8(6)12-9(7)13-11(16)14-10/h1-5H,(H2,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHWFTSHDPJOTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)NC(=O)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181415 | |
Record name | 5-Deazaflavin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26908-38-3 | |
Record name | 5-Deazaflavin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026908383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002703860 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106042 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Deazaflavin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-DEAZAFLAVIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2CC2RHC84 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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